1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate
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Overview
Description
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate is an organic compound characterized by its unique structure and properties. This compound is a white crystalline solid, which is hardly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is commonly used as a protecting group in organic synthesis, particularly in peptide and drug synthesis .
Preparation Methods
The preparation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate involves several synthetic routes. One common method includes reacting pyrrolidine with dimethylpyrrolidone followed by a protection reaction . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s ability to protect amine groups makes it valuable in the synthesis of peptides and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate involves its role as a protecting group. It forms a stable bond with the amine group, preventing unwanted reactions during synthesis. This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the synthesis being performed .
Comparison with Similar Compounds
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-butyl carbamate: Another protecting group used in organic synthesis.
ethyl carbamate: Similar in structure but with different reactivity and stability.
tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate: A compound with a hydroxyl group instead of an amine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for a wide range of synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVKLSXTZZGJV-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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